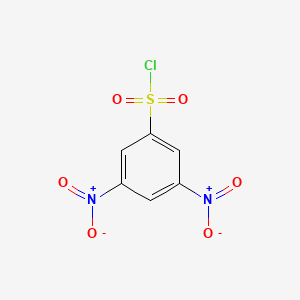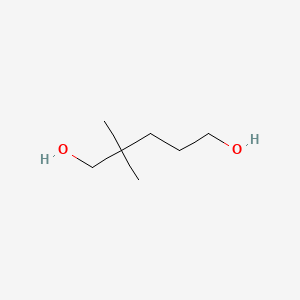
Sodium 4-mercaptobenzene sulfonate
Descripción general
Descripción
Sodium 4-mercaptobenzene sulfonate is an organosulfur compound with the chemical formula C6H4(SO3Na)(SH). It is a potent nucleophile and is known for its ability to react rapidly with various electrophiles. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-mercaptobenzene sulfonate can be synthesized through several methods. One common approach involves the sulfonation of thiophenol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing human intervention.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-mercaptobenzene sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur under mild conditions with the use of appropriate catalysts.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-mercaptobenzene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research has shown its potential in inhibiting carcinogenesis by trapping direct-acting carcinogens.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium 4-mercaptobenzene sulfonate exerts its effects involves its nucleophilic properties. It reacts with electrophiles, forming stable adducts that can inhibit various biochemical pathways. The compound targets specific molecular sites, such as active sites of enzymes, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality.
Sodium sulfinates: These compounds share the sulfonate group but differ in their reactivity and applications.
Uniqueness: Sodium 4-mercaptobenzene sulfonate is unique due to its dual functionality as both a nucleophile and a sulfonate. This duality allows it to participate in a broader range of chemical reactions compared to other sulfonates, making it a versatile reagent in both research and industrial applications.
Propiedades
IUPAC Name |
sodium;4-sulfanylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVOYZHSCHMLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185819 | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-70-0 | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)





methanone](/img/structure/B3051126.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)






